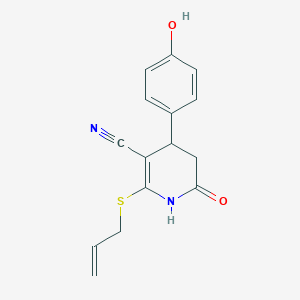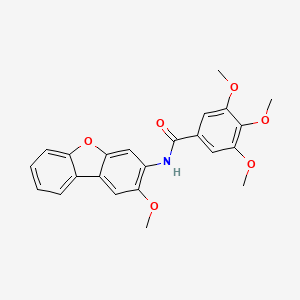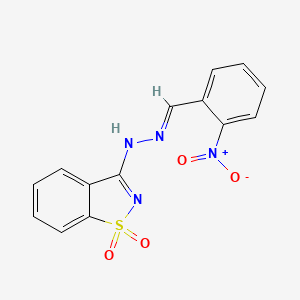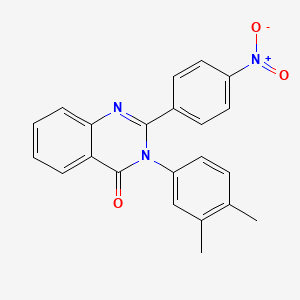![molecular formula C23H20N4O2S B11689892 3-(2-Methoxy-1-naphthyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11689892.png)
3-(2-Methoxy-1-naphthyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Metoxi-1-naftil)-N’-{(E)-[4-(metilsulfanil)fenil]metilideno}-1H-pirazol-5-carbohidrazida es un complejo compuesto orgánico con posibles aplicaciones en varios campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un grupo naftil, un anillo de pirazol y una porción de carbohidrazida. La presencia de estos grupos funcionales lo convierte en una molécula versátil para reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(2-Metoxi-1-naftil)-N’-{(E)-[4-(metilsulfanil)fenil]metilideno}-1H-pirazol-5-carbohidrazida típicamente implica múltiples pasos. Los materiales de partida incluyen 2-metoxi-1-naftaldeído, 4-(metilsulfanil)benzaldehído y 1H-pirazol-5-carbohidrazida. La ruta sintética generalmente sigue estos pasos:
Reacción de Condensación: El 2-metoxi-1-naftaldeído se condensa con 4-(metilsulfanil)benzaldehído en presencia de un catalizador adecuado para formar la base de Schiff intermedia.
Ciclización: La base de Schiff luego se hace reaccionar con 1H-pirazol-5-carbohidrazida en condiciones ácidas o básicas para formar el producto final.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de las condiciones de reacción para aumentar el rendimiento y la pureza. Esto incluye controlar la temperatura, el pH y el tiempo de reacción. El uso de reactores de flujo continuo y técnicas de purificación avanzadas como la cromatografía también pueden mejorar la eficiencia de la producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(2-Metoxi-1-naftil)-N’-{(E)-[4-(metilsulfanil)fenil]metilideno}-1H-pirazol-5-carbohidrazida experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrófila, dependiendo de los reactivos y las condiciones utilizadas.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Agentes halogenantes como N-bromosuccinimida para la sustitución electrófila.
Principales Productos Formados
Oxidación: Formación de ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados halogenados.
Aplicaciones Científicas De Investigación
3-(2-Metoxi-1-naftil)-N’-{(E)-[4-(metilsulfanil)fenil]metilideno}-1H-pirazol-5-carbohidrazida tiene diversas aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 3-(2-Metoxi-1-naftil)-N’-{(E)-[4-(metilsulfanil)fenil]metilideno}-1H-pirazol-5-carbohidrazida involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
- 3-{[(E)-(2-metoxi-1-naftil)metilideno]amino}fenol
- (3-{[(E)-(2-metoxi-1-naftil)metilideno]amino}fenil)metanol
Unicidad
3-(2-Metoxi-1-naftil)-N’-{(E)-[4-(metilsulfanil)fenil]metilideno}-1H-pirazol-5-carbohidrazida es único debido a su combinación de grupos funcionales, que confieren reactividad química distinta y actividad biológica potencial. Su estructura permite diversas modificaciones químicas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C23H20N4O2S |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
3-(2-methoxynaphthalen-1-yl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H20N4O2S/c1-29-21-12-9-16-5-3-4-6-18(16)22(21)19-13-20(26-25-19)23(28)27-24-14-15-7-10-17(30-2)11-8-15/h3-14H,1-2H3,(H,25,26)(H,27,28)/b24-14+ |
Clave InChI |
PRHDBHNCYHBCEL-ZVHZXABRSA-N |
SMILES isomérico |
COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)SC |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(3-chlorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11689809.png)
![Ethyl 2-[2-(2-bromo-4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11689819.png)


![N'-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-phenylacetohydrazide](/img/structure/B11689837.png)
![Cyclohexyl 4-[2-(2-tert-butylphenoxy)acetamido]benzoate](/img/structure/B11689845.png)
![6-nitro-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11689851.png)


![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11689874.png)
![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11689876.png)
![2-(3-Methoxyphenyl)-6-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl}-1,3-benzoxazole](/img/structure/B11689881.png)
![2-[(2-bromo-4-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B11689884.png)
![N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11689898.png)
